(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine
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Overview
Description
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly valuable in asymmetric synthesis, where it facilitates the formation of chiral products with high precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of (1R)-1,1’-binaphthalene-2,2’-diyl dichlorophosphine with dicyclohexylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF (tetrahydrofuran), and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for complex formation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and metal-phosphine complexes, which are valuable in various catalytic processes .
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral phosphine ligand known for its high enantioselectivity.
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with different substituents, affecting its reactivity and selectivity.
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific chiral environment and the presence of dicyclohexyl groups, which enhance its stability and reactivity in catalytic processes .
Properties
Molecular Formula |
C40H43OP |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-[2-(3,5-dimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C40H43OP/c1-28-25-29(2)27-32(26-28)41-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)42(33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
InChI Key |
ZVPWXLYCVPDBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C |
Origin of Product |
United States |
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